2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The design, synthesis, and pharmacological evaluation of various substituted arylthiazoles have been reported . These compounds bear a lipophilic end, which consists of a phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase : Synthesized derivatives, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown effectiveness in increasing kynurenic acid concentration, potentially useful in investigating neuronal injury's pathophysiological role (Röver et al., 1997).
Antitumor Activity : Novel benzenesulfonamide derivatives have demonstrated significant in vitro antitumor activity. Notably, specific compounds showed remarkable activity and selectivity against certain cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Antimicrobial Properties : Hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones have been synthesized, exhibiting moderate antibacterial properties against gram-positive bacteria and antifungal properties against certain yeasts and dermatophytes (Zani et al., 2009).
Carbonic Anhydrase Inhibitors and Cytotoxic Activities : Certain synthesized benzenesulfonamide derivatives have shown to be potent inhibitors of carbonic anhydrase and have exhibited interesting cytotoxic activities. This finding is crucial for further anti-tumor activity studies (Gul et al., 2016).
Selective Cyclooxygenase-2 Inhibitors : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent and selective COX-2 inhibitors, which have potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR studies have been conducted on novel benzenesulfonamide derivatives to understand better the relationship between molecular structure and anticancer activity. This research provides valuable insights for developing new anticancer therapies (Tomorowicz et al., 2020).
Anticonvulsant Action : Novel benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity, showing effective seizure protection in animal models. This highlights their potential in treating epilepsy (Mishra et al., 2017).
DNA Cleavage and Genotoxic Potential : Research on benzenesulfonamide copper(II) complexes has investigated their ability to cleave DNA, revealing insights into their genotoxic potential, which could have implications in cancer research (González-Álvarez et al., 2006).
UV Protection and Antimicrobial Properties for Cotton Fabrics : Thiazole azodyes containing sulfonamide moiety have been explored for their applications in providing UV protection and antimicrobial properties to cotton fabrics (Mohamed et al., 2020).
Inducing Triple Response in Arabidopsis : Certain derivatives of benzenesulfonamides have been identified to induce a triple response in Arabidopsis seedlings, providing a tool for studying plant growth and development (Oh et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, thiazole derivatives have been associated with the synthesis of neurotransmitters such as acetylcholine .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-11-15(2)19(16(3)12-14)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXMKXOOTGTPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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